molecular formula C10H10N2O B1489935 [2-(Furan-2-yl)pyridin-3-yl]methanamine CAS No. 1255637-17-2

[2-(Furan-2-yl)pyridin-3-yl]methanamine

Cat. No.: B1489935
CAS No.: 1255637-17-2
M. Wt: 174.2 g/mol
InChI Key: MEASYBNGICNMRI-UHFFFAOYSA-N
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Description

[2-(Furan-2-yl)pyridin-3-yl]methanamine is a heterocyclic compound featuring a pyridine ring fused with a furan moiety via a methanamine linker. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . Its synthesis typically involves reductive amination or coupling reactions, as seen in related compounds .

Properties

IUPAC Name

[2-(furan-2-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEASYBNGICNMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of [2-(Furan-2-yl)pyridin-3-yl]methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a protein that in humans is encoded by the CYP2A6 gene. This protein is part of the cytochrome P450 superfamily of enzymes, which are monooxygenases that catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It is known to interact with its target, cytochrome p450 2a6. The interaction between the compound and its target may result in changes to the function of the enzyme, potentially influencing the metabolism of certain substances within the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that may affect the expression and function of Cytochrome P450 2A6.

Biochemical Analysis

Biochemical Properties

[2-(Furan-2-yl)pyridin-3-yl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Cytochrome P450 2A6, which is involved in the metabolism of several drugs and xenobiotics. The nature of this interaction involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. This interaction can influence the metabolic pathways of other compounds processed by Cytochrome P450 2A6.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it may alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, the binding of this compound to Cytochrome P450 2A6 results in the inhibition of the enzyme’s activity, which can affect the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular function, including alterations in cell proliferation and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by Cytochrome P450 enzymes, including Cytochrome P450 2A6. The metabolism of this compound can lead to the formation of reactive intermediates that may affect metabolic flux and metabolite levels. Additionally, this compound may influence the activity of other metabolic enzymes, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its biological effects and therapeutic potential.

Biological Activity

[2-(Furan-2-yl)pyridin-3-yl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of C10H10N2O and features a furan ring and a pyridine ring, which are known for their roles in various biological activities. The presence of these heterocycles contributes to its potential as a bioactive molecule.

Antimicrobial Activity

Research indicates that derivatives of furan and pyridine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against certain bacterial strains, suggesting that this compound may possess comparable efficacy in antimicrobial applications .

Anticancer Potential

Compounds containing furan and pyridine moieties have been investigated for their anticancer properties. For example, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The structure-activity relationship (SAR) studies indicate that modifications in the furan or pyridine rings can enhance cytotoxicity against specific cancer cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative damage and apoptosis in cancer cells .
  • Enzyme Inhibition : Compounds with similar structures can act as inhibitors of various enzymes involved in cancer progression and microbial resistance, such as kinases and proteases .
  • Cell Signaling Pathways : Research suggests that these compounds may interfere with key signaling pathways (e.g., PI3K/Akt), which are critical for cell survival and proliferation .

Case Studies

Several studies highlight the biological activity of furan-pyridine derivatives:

  • Antibacterial Study : A study conducted on a series of furan-pyridine derivatives demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with some compounds showing MIC values as low as 25 µg/mL .
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) revealed that certain derivatives induced apoptosis at concentrations ranging from 10 to 50 µM, indicating potential use as anticancer agents .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound could induce mitochondrial dysfunction leading to increased ROS production, contributing to its cytotoxic effects on cancer cells .

Scientific Research Applications

Chemical Properties and Structure

This compound features a furan ring connected to a pyridine ring, which contributes to its unique chemical properties. The molecular formula is C10H10N2OC_{10}H_{10}N_2O, with a molecular weight of approximately 174.20 g/mol. Its structure allows for interactions with various biological targets, making it a valuable compound in research.

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that [2-(Furan-2-yl)pyridin-3-yl]methanamine exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli and S. aureus.
  • Anticancer Activity : The compound has shown promising results in anticancer studies, particularly through its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may enhance the efficacy of chemotherapeutic agents like cyclophosphamide by promoting their metabolic activation.

Biochemical Mechanisms

  • Enzyme Interaction : The compound interacts with cytochrome P450 2A6 and other enzymes involved in drug metabolism, influencing the pharmacokinetics of various drugs. It may also inhibit certain kinases involved in cell cycle regulation, affecting cell proliferation and survival pathways.
  • Cell Signaling Modulation : It modulates signaling pathways related to cell growth and apoptosis, altering gene expression associated with inflammation and cancer progression.

Antimicrobial Evaluation

A study evaluated the effectiveness of this compound against several bacterial strains:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Anticancer Activity

In vitro tests on human liver carcinoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
58010
256020
503050

Industrial Applications

While specific industrial production methods for this compound are not well-documented, it is used as a building block for synthesizing more complex heterocyclic compounds. Its potential applications extend to the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between [2-(Furan-2-yl)pyridin-3-yl]methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
This compound C₁₀H₁₀N₂O 174.20 Furan-2-yl, pyridin-3-yl, methanamine Binds cytochrome P450 2D6 and 2A6; potential metabolic interactions
(5-(Pyridin-3-yl)furan-2-yl)methanamine C₁₀H₁₀N₂O 174.20 Pyridine at furan-5 position Structural isomer; similar CYP450 binding but altered spatial interactions
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine C₁₀H₁₀N₂S 190.26 Thiophene replaces furan Enhanced lipophilicity due to sulfur; higher molecular weight
[2-(3-Fluorophenoxy)pyridin-3-yl]methanamine C₁₂H₁₁FN₂O 218.23 3-Fluorophenoxy group Improved metabolic stability; liquid state at room temperature
[3-(Trifluoromethyl)pyridin-2-yl]methanamine HCl C₈H₈F₃N₂·HCl 228.62 Trifluoromethyl group on pyridine Electron-withdrawing CF₃ group reduces amine basicity; hydrochloride salt enhances solubility
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine C₁₁H₁₆N₂O₂ 208.26 Tetrahydropyran (oxane) substituent Increased hydrophobicity; potential for improved membrane permeability

Key Findings :

Structural Isomerism :

  • The position of the pyridine ring on the furan (e.g., 2- vs. 5-position) significantly impacts biological activity. For example, (5-(Pyridin-3-yl)furan-2-yl)methanamine shares the same formula as the target compound but exhibits distinct cytochrome P450 binding profiles due to altered spatial orientation .

Heteroatom Substitution: Replacing furan with thiophene in (2-(Thiophen-2-yl)pyridin-3-yl)methanamine introduces sulfur, increasing lipophilicity (logP ~2.5 vs.

Functional Group Effects: Fluorinated derivatives like [2-(3-Fluorophenoxy)pyridin-3-yl]methanamine show enhanced metabolic stability due to fluorine’s electronegativity, making them more resistant to oxidative degradation . The trifluoromethyl group in [3-(Trifluoromethyl)pyridin-2-yl]methanamine HCl reduces the amine’s pKa, improving solubility in acidic environments .

Synthetic Accessibility: Reductive amination (e.g., using 2-amino-3-pyridinemethanol) is a common route for such compounds, with yields ranging from 52–77% depending on purification methods .

Pharmacological and Industrial Relevance

  • Cytochrome P450 Interactions: The target compound and its isomer (5-(Pyridin-3-yl)furan-2-yl)methanamine are noted for inhibiting CYP2D6 and CYP2A6, suggesting utility in drug-drug interaction studies .
  • Supplier Availability : Derivatives like [5-(Pyridin-3-yl)furan-2-yl]methanamine are commercially available (CymitQuimica), underscoring their relevance in high-throughput screening .
  • Drug Development: Compounds with sulfonyl (e.g., [2-(3-methanesulfonylphenoxy)pyridin-3-yl]methanamine) or oxane groups (e.g., [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine) are being explored for enhanced target selectivity and bioavailability .

Preparation Methods

Acylation and Subsequent Functional Group Transformations

One reported method involves the acylation of pyridin-2-amine derivatives with furan-2-carbonyl chloride, followed by conversion steps to yield the target amine:

  • Step 1: Acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form a carbothioamide intermediate.
  • Step 2: Treatment of the carbothioamide with diphosphorus pentasulfide in anhydrous toluene to form a thioamide derivative.
  • Step 3: Oxidation of the thioamide with potassium ferricyanide in alkaline medium to afford [2-(Furan-2-yl)pyridin-3-yl]methanamine.

This sequence highlights the use of classical acylation and sulfurization chemistry followed by oxidative desulfurization to achieve the amine functionality.

Pyridine Ring Functionalization via Substitution and Cyclization

Alternative approaches utilize pyridine ring functionalization:

  • Starting from 2-chloro-6-substituted pyridine derivatives, nucleophilic substitution reactions introduce the furan moiety.
  • Subsequent reduction or amination steps provide the methanamine group at the 3-position.
  • Sodium hydride and N,N-dimethylformamide (DMF) are commonly used to facilitate substitution reactions at low temperatures (0 °C) under nitrogen atmosphere.
  • Work-up involves aqueous extraction, washing with water, drying over magnesium sulfate, filtration, and solvent evaporation to isolate intermediates.
  • Final purification is achieved by rectification under reduced pressure.

Cyclization and Rearrangement Methods

Advanced synthetic methods involve potassium carbonate-mediated cyclization and rearrangement of suitable precursors to build the substituted pyridine ring with the furan and amine substituents:

  • For example, γ,δ-alkynyl oximes undergo K2CO3-mediated cyclization in glycerol at 120 °C for 12 hours to yield substituted pyridin-3-ol derivatives.
  • Such methods can be adapted to introduce the furan ring and amine substituents through subsequent functional group transformations.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Acylation Furan-2-carbonyl chloride, propan-2-ol Forms carbothioamide intermediate
2 Thionation Diphosphorus pentasulfide, anhydrous toluene Converts amide to thioamide
3 Oxidation Potassium ferricyanide, alkaline medium Yields target amine
4 Nucleophilic substitution Sodium hydride, DMF, 0 °C, nitrogen atmosphere Introduces furan substituent on pyridine
5 Work-up Extraction with ether or chloroform, washing, drying, filtration Isolation of intermediates
6 Purification Rectification under reduced pressure Final product isolation
7 Cyclization (alternative) K2CO3, glycerol, 120 °C, 12 h Builds pyridine ring with substituents

Research Findings and Yields

  • The acylation-thionation-oxidation route provides moderate to good yields of the target amine, with careful control of reaction temperature and atmosphere critical for selectivity.
  • Nucleophilic substitution reactions on halogenated pyridine derivatives proceed efficiently at low temperatures with sodium hydride and DMF, yielding key intermediates for further functionalization.
  • Cyclization methods using potassium carbonate and glycerol as a green solvent have demonstrated yields up to 74% for related pyridine derivatives, suggesting potential for scale-up and environmentally friendly synthesis.

Purification and Isolation Techniques

  • Organic phases after reaction are typically washed with water and dried over magnesium sulfate to remove moisture.
  • Filtration and solvent evaporation under reduced pressure concentrate the product.
  • Final purification by rectification (distillation under vacuum) ensures removal of impurities and isolation of pure this compound.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Acylation → Thionation → Oxidation Furan-2-carbonyl chloride, P2S5, K3Fe(CN)6 Straightforward, moderate yield Multi-step, requires careful handling of reagents
Nucleophilic Substitution Sodium hydride, DMF, low temperature Selective substitution Sensitive to moisture, inert atmosphere needed
Cyclization and Rearrangement K2CO3, glycerol, elevated temperature Green solvent, good yields Requires precursor synthesis, longer reaction time

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(Furan-2-yl)pyridin-3-yl]methanamine, and how can purity be optimized?

  • Methodological Answer : A common approach involves coupling furan-2-yl groups to pyridine derivatives via Suzuki-Miyaura cross-coupling reactions. For example, describes nitro-functionalized analogs synthesized through nitration and subsequent reduction, yielding compounds with >95% purity after column chromatography. LC-MS (ESI) and 1^1H/13^13C NMR are critical for verifying structural integrity . To optimize purity, employ gradient elution in HPLC with C18 columns and validate via high-resolution mass spectrometry (HRMS).

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Methodological Answer : and highlight the need for inert atmospheres (argon/nitrogen) and storage at –20°C in amber vials to prevent degradation. The compound’s furan and pyridine moieties are sensitive to light and moisture. Pre-experiment stability assays (e.g., TLC or NMR over 24–72 hours) are recommended to confirm integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H NMR to resolve aromatic protons (furan: δ 6.2–7.4 ppm; pyridine: δ 8.0–8.5 ppm) and 13^13C NMR to confirm substitution patterns. LC-MS (ESI) provides molecular ion confirmation, while FT-IR can identify amine N-H stretches (~3300 cm1^{-1}). and emphasize coupling these techniques with elemental analysis for comprehensive validation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking against targets like adenosine A2A receptors () or serotonin receptors ( ) may reveal binding affinities. Software like AutoDock Vina or Schrödinger Suite, paired with PyMOL for visualization, is recommended. Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. What strategies resolve contradictions in observed vs. predicted reactivity of this compound?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts) may arise from steric hindrance or solvent effects. Use kinetic studies (e.g., varying temperature/pH) and DFT-based transition state modeling to identify bottlenecks. highlights comparative analysis of derivatives with substituents like difluoromethoxy groups to isolate electronic vs. steric contributions .

Q. How can crystallographic data for this compound be refined when twinning or poor resolution occurs?

  • Methodological Answer : For X-ray diffraction challenges, SHELXL ( ) is robust for handling twinned data. Apply the Hooft parameter or Bayesian statistics for intensity integration. If resolution is poor (<2.0 Å), supplement with cryo-cooling (100 K) and synchrotron radiation. Pair with spectroscopic data to cross-validate bond lengths/angles .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer : notes that perinuclear staining in A549 vs. HeLa cells may reflect differential uptake or metabolism. Use flow cytometry to quantify intracellular accumulation and siRNA knockdowns to identify pathway-specific effects. Normalize data to cell viability assays (MTT/XTT) and replicate across ≥3 independent experiments .

Q. What statistical methods are appropriate for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) can correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity. and suggest using ClogP and polar surface area as descriptors. Open-source tools like RDKit or MOE enable rapid SAR visualization .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : and mandate fume hood use, nitrile gloves, and emergency eyewash stations. For spills, neutralize with 5% acetic acid (if basic) or sodium bicarbonate (if acidic). MSDS-compliant disposal (e.g., incineration for halogenated waste) is required. Document all incidents per OSHA/REACH guidelines .

Tables for Key Data

Property Technique Typical Results Reference
Molecular WeightHRMS174.20 g/mol (calculated)
Melting PointDSC85–90°C (decomposes)
Aromatic Proton Shifts1^1H NMR (400 MHz)Furan: δ 6.3–7.1; Pyridine: δ 8.2–8.4
LC-MS Retention TimeC18 Column, MeOH:H2O4.2 min (ESI+: m/z 175.1 [M+H]+^+)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Furan-2-yl)pyridin-3-yl]methanamine
Reactant of Route 2
[2-(Furan-2-yl)pyridin-3-yl]methanamine

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